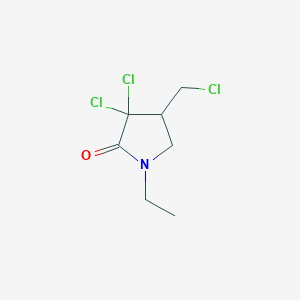
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is a synthetic organic compound with a unique structure characterized by the presence of multiple chlorine atoms and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidin-2-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective chlorination at the desired positions.
Industrial Production Methods
For industrial-scale production, a continuous flow microchannel reactor can be employed. This method involves the sequential and continuous feeding of reactants into different microchannel reactor modules, allowing for efficient and uniform production of the compound. The use of microchannel reactors enhances the production efficiency and product uniformity, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may have different properties and uses.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-4-(chloromethyl)dihydro-2(3H)-furanone: This compound has a similar structure but with a furanone ring instead of a pyrrolidinone ring.
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the pyrrolidinone ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.
Propriétés
Numéro CAS |
61213-09-0 |
|---|---|
Formule moléculaire |
C7H10Cl3NO |
Poids moléculaire |
230.5 g/mol |
Nom IUPAC |
3,3-dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H10Cl3NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3 |
Clé InChI |
NHANGIFXYRKPNC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(C(C1=O)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


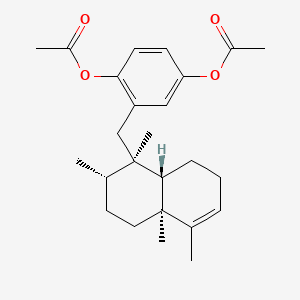
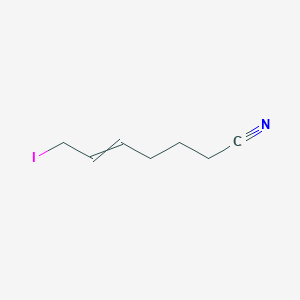
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)

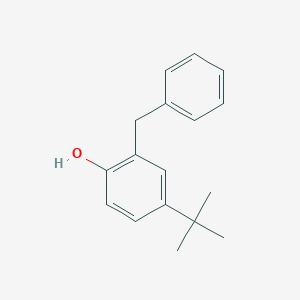


![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

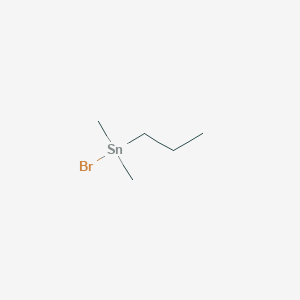

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
